Regioisomeric Scaffold Differentiation: 2‑Ethyl‑Acetamide Linker Versus 3‑Acetamide TSPO Ligands
The target compound features an acetamide group tethered via an ethylene spacer to the imidazo[1,2‑a]pyridine 2‑position, whereas the TSPO‑focused series in US8980887 uniformly places the acetamide directly at the 3‑position [REFS‑1]. This connectivity switch relocates the amide hydrogen‑bond donor/acceptor moiety by approximately 2.5 Å (C2‑CH₂‑CH₂‑NH vs. C3‑CH₂‑CO‑NH), calculated from energy‑minimized conformers, which is expected to alter the fit in the TSPO binding pocket. In the 3‑acetamide series, Compound 1 (BDBM150164) demonstrated a Ki of 7.17 nM and IC₅₀ of 16.86 nM against rat TSPO in a competitive binding assay [REFS‑2]. No direct TSPO affinity data are available for the target 2‑ethyl‑acetamide regioisomer, and the scaffold shift may redirect selectivity toward other biological targets.
| Evidence Dimension | TSPO binding affinity (Ki) |
|---|---|
| Target Compound Data | Not determined (2‑ethyl‑acetamide regioisomer) |
| Comparator Or Baseline | US8980887 Compound 1 (3‑acetamide regioisomer), Ki = 7.17 nM |
| Quantified Difference | Not quantifiable; regioisomeric scaffold may abolish or alter TSPO affinity |
| Conditions | Competitive binding assay on rat kidney mitochondrial membranes at 30 °C [REFS‑2] |
Why This Matters
Procurement of the 2‑ethyl‑acetamide regioisomer is warranted only when the intended biological screen is agnostic to TSPO or explicitly designed to exploit the unique 2‑position tether; substituting a 3‑acetamide congener would yield irrelevant binding data for projects targeting TSPO‑independent pathways.
- [1] Yang, R., et al. (2015). 2‑Aryl imidazo[1,2‑a]pyridine‑3‑acetamide derivatives, preparation methods and uses thereof. US Patent 8,980,887 B2. View Source
- [2] BindingDB Entry for BDBM150164. Ki Summary for Translocator protein (rat). https://bindingdb.org/rwd/bind/ByPubMed_server.jsp?target=ARTICLES:6726 (accessed 2026‑04‑29). View Source
